3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

Catalog No.
S13789268
CAS No.
M.F
C6H11BrN4O
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methyl...

Product Name

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

IUPAC Name

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

Molecular Formula

C6H11BrN4O

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C6H11BrN4O/c1-4(3-12)2-11-5(7)9-6(8)10-11/h4,12H,2-3H2,1H3,(H2,8,10)

InChI Key

JALTWCVVRNCHRT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)N)Br)CO

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an amino group and a bromine atom. This compound is characterized by its unique structural arrangement which enhances its reactivity and biological activity. The presence of the bromine atom at the 5-position of the triazole ring is particularly significant as it contributes to the compound's potential applications in medicinal chemistry and agrochemistry.

The chemical reactivity of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be attributed to the functional groups present in its structure. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with various electrophiles.
  • Oxidation and Reduction: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, while reduction can be facilitated by lithium aluminum hydride or sodium borohydride.
  • Formation of Derivatives: The hydroxyl group allows for esterification reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Research indicates that 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol exhibits notable antimicrobial, antifungal, and anticancer properties. Its ability to inhibit specific enzymes makes it valuable in biological assays and as a potential therapeutic agent. Studies have shown that this compound can interact with biological systems through hydrogen bonds and hydrophobic interactions with proteins, enhancing its efficacy as an enzyme inhibitor.

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 3-amino-5-bromo-1H-1,2,4-triazole.
  • Reflux Reaction: This compound is reacted with 2-methylpropanal under basic conditions to facilitate nucleophilic substitution.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial synthesis may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles.

The compound has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for pharmaceuticals targeting infectious diseases and cancer.
  • Agrochemistry: Its antifungal properties make it useful in developing agricultural fungicides.
  • Biological Research: It is employed in enzyme inhibition studies and biological assays due to its interaction capabilities.

Interaction studies reveal that 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol forms significant interactions with proteins through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its function as an enzyme inhibitor and contribute to its potential therapeutic effects.

Several compounds share structural similarities with 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol. Here are notable examples:

Compound NameCAS NumberKey FeaturesComparison
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate1674389-82-2Contains both bromine and hydroxyl groupsUnique due to hydroxyl group enhancing reactivity
Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate709021-70-5Lacks amino group; simpler structureLess biologically active than 3-(3-amino...)
Methyl (5-hydroxy-1H-1,2,4-triazol-1-y)acetate-Lacks bromine atom; contains hydroxyl groupDifferent reactivity profile due to missing bromine
Methyl (3,5-dibromo - 1H - 1,2,4 - triazol - 1 - yl) acetate1240572 -21 -7Contains two bromine atomsIncreased reactivity compared to single bromine compound

The uniqueness of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-y)-2-methylpropan-1-o lies in its combination of an amino group and a bromine atom on the triazole ring. This specific arrangement enhances its reactivity and biological activities compared to other similar compounds that may lack one or more functional groups. Such characteristics make it a versatile compound for various applications in research and industry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.01162 g/mol

Monoisotopic Mass

234.01162 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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